molecular formula C7H15ClO B1582617 7-Chloro-1-heptanol CAS No. 55944-70-2

7-Chloro-1-heptanol

Cat. No.: B1582617
CAS No.: 55944-70-2
M. Wt: 150.64 g/mol
InChI Key: DPNLUCKAZIFDLB-UHFFFAOYSA-N
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Description

7-Chloro-1-heptanol is an organic compound belonging to the class of alcohols It consists of a seven-carbon chain with a hydroxyl group (-OH) attached to the first carbon and a chlorine atom attached to the seventh carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Chloro-1-heptanol can be synthesized through several methods. One common method involves the reaction of 1-heptanol with thionyl chloride (SOCl2) to produce this compound. The reaction typically occurs under reflux conditions, where the alcohol reacts with thionyl chloride, resulting in the substitution of the hydroxyl group with a chlorine atom .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1-heptanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form 7-chloroheptane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for reduction.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles can be used to replace the chlorine atom.

Major Products Formed:

    Oxidation: 7-chloroheptanal or 7-chloroheptanone.

    Reduction: 7-chloroheptane.

    Substitution: Various substituted heptanols depending on the nucleophile used.

Scientific Research Applications

7-Chloro-1-heptanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It can be used in studies involving the modification of biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-1-heptanol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.

Comparison with Similar Compounds

    1-Heptanol: Similar structure but lacks the chlorine atom.

    7-Bromo-1-heptanol: Similar structure with a bromine atom instead of chlorine.

    1-Chloro-7-heptanol: Chlorine and hydroxyl groups are on opposite ends of the carbon chain.

Uniqueness: 7-Chloro-1-heptanol is unique due to the presence of both a hydroxyl group and a chlorine atom on the same carbon chain

Properties

IUPAC Name

7-chloroheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO/c8-6-4-2-1-3-5-7-9/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNLUCKAZIFDLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2069070
Record name 1-Heptanol, 7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2069070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55944-70-2
Record name 7-Chloro-1-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55944-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Heptanol, 7-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055944702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Heptanol, 7-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Heptanol, 7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2069070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 44 g of heptane diol, 400 ml of concentrated hydrochloric acid, 150 ml of toluene and 50 ml of water was stirred for two and half hours at reflux. The toluene fraction was removed and 200 ml of toluene were added to the aqueous fraction and the mixture was heated for five hours at 85° C. to 90° C. The toluene was removed and 200 ml of toluene and 100 ml of concentrated hydrochloric acid were added to the aqueous phase. The mixture was heated for five hours, then cooled and the organic fraction was combined with the two preceding toluene fractions. The toluene fraction was washed with water, dried and evaporated to dryness under reduced pressure, then distilled at 70° C. under 0.5 mm of mercury to obtain 37 g of the desired product.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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